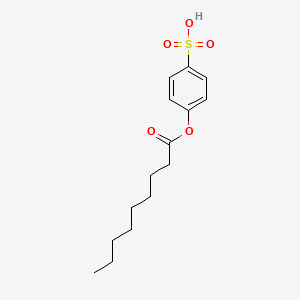

Nonanoic acid, 4-sulfophenyl ester

Description

Contextualization of Alkylsulfophenyl Esters in Contemporary Chemical Science

Alkylsulfophenyl esters belong to the larger family of alkyl aryl sulfonates, which are known for their valuable solvent and surface-active properties. google.comslideshare.net These compounds are a cornerstone in the formulation of detergents and have been explored for their utility in enhanced oil recovery processes due to their chemical and thermal stability. google.comscribd.comnih.gov

A key feature of some alkylsulfophenyl esters, including Nonanoic acid, 4-sulfophenyl ester, is their nature as "cleavable surfactants." labpartnering.orgchalmers.seresearchgate.net This means the molecule contains a deliberately inserted weak bond, in this case, an ester linkage, which can be broken down under specific conditions, such as changes in pH. labpartnering.orgresearchgate.net This property is highly desirable for improving the biodegradability of surfactants and for applications where the persistence of surface-active materials can be problematic. researchgate.net The ester bond in these compounds can be hydrolyzed, breaking the surfactant into smaller, more easily removable fragments. labpartnering.orgchalmers.seresearchgate.net

The synthesis of these compounds can be approached through various routes. One method involves the reaction of nonanoic acid or its esters with phenol (B47542), followed by aromatic sulfonation to introduce the sulfonic acid group at the para-position. scribd.com An alternative patented method describes the synthesis starting from azelaic acid and phosphorus trichloride (B1173362) to produce pelargonyl chloride, which is then reacted with p-hydroxybenzenesulfonate sodium. researchgate.net

Research Significance and Potential Academic Contributions of this compound

The primary and most well-documented application of this compound, specifically its sodium salt (NOBS), is as a bleach activator in laundry detergents and for bleaching textiles. scribd.comresearchgate.netnih.govglobal-sci.com Developed by Procter & Gamble in the 1980s, NOBS allows for effective bleaching at lower temperatures by reacting with a source of hydrogen peroxide, such as sodium perborate (B1237305) or percarbonate, to form peroxynonanoic acid in situ. scribd.comnih.gov This peroxy acid is a more potent bleaching agent than hydrogen peroxide alone, especially at temperatures below 60°C. scribd.comnih.govnih.gov This has significant implications for energy conservation in laundering processes. global-sci.comnih.gov

From an academic standpoint, the study of acyloxybenzenesulfonates, the class of compounds to which this compound belongs, provides valuable insights into reaction kinetics and mechanisms. Research has been conducted to create structure-reactivity correlations for the reactions of these bleach activators with peroxide anion nucleophiles. northumbria.ac.uk These studies investigate how the structure of the acyl substituent influences the rate of reaction, which is fundamental to understanding and optimizing the bleach activation process. northumbria.ac.uk For instance, a study reported a Brønsted-type relationship for these reactions and noted that the reactivity of n-nonanoyloxybenzenesulfonate is influenced by steric and polar interactions between the acyl group and the attacking nucleophile. northumbria.ac.uk

Furthermore, the development of new bleach activators is an active area of research, with a focus on creating more efficient and environmentally friendly options. researchgate.netglobal-sci.com While neutral and anionic activators like NOBS are well-established, recent research has also explored cationic bleach activators. global-sci.com The comparative performance of activators like NOBS and tetraacetylethylenediamine (B84025) (TAED), which is more common in Europe, is also a subject of study, with NOBS noted for its superior solubility and robustness in textile bleaching applications. researchgate.net

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound and its analogs is multifaceted, extending from its synthesis and industrial application to more fundamental chemical principles. A primary objective of this research is the development of more sustainable and efficient bleaching technologies for textiles and detergents. global-sci.com This includes the synthesis of novel bleach activators that can function effectively at lower temperatures and pH levels, thereby reducing the environmental impact of cleaning and manufacturing processes. researchgate.netglobal-sci.com

Another key area of investigation is the study of the reaction mechanisms and kinetics of bleach activation. northumbria.ac.uk Understanding the structure-activity relationships in acyloxybenzenesulfonates allows for the rational design of new activators with improved performance. northumbria.ac.uk These studies contribute to the broader field of physical organic chemistry by providing detailed models of acyl transfer reactions. northumbria.ac.uk

The properties of alkylsulfophenyl esters as cleavable surfactants also open up avenues for research beyond bleaching. labpartnering.orgchalmers.seresearchgate.net Academic inquiry in this area focuses on designing surfactants with controlled stability and degradation profiles for a variety of applications, including materials science and environmental remediation. researchgate.net The ability to trigger the breakdown of a surfactant on demand is a powerful tool that continues to be explored by the scientific community.

Structure

3D Structure

Properties

CAS No. |

102568-16-1 |

|---|---|

Molecular Formula |

C15H22O5S |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

4-nonanoyloxybenzenesulfonic acid |

InChI |

InChI=1S/C15H22O5S/c1-2-3-4-5-6-7-8-15(16)20-13-9-11-14(12-10-13)21(17,18)19/h9-12H,2-8H2,1H3,(H,17,18,19) |

InChI Key |

VNEUMNOZRFLRPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Nonanoic Acid, 4 Sulfophenyl Ester

Established Synthetic Routes for Nonanoic Acid, 4-Sulfophenyl Ester

The primary and most established method for synthesizing this compound is through the direct esterification of its constituent acid and phenol (B47542) components.

Esterification Strategies and Conditions for 4-Hydroxylbenzenesulfonic Acid and Nonanoic Acid

The classical approach to forming the ester bond in this compound is the Fischer esterification reaction. This method involves the reaction of a carboxylic acid (nonanoic acid) with an alcohol (in this case, the phenolic hydroxyl group of 4-hydroxylbenzenesulfonic acid) in the presence of a strong acid catalyst. uakron.edumasterorganicchemistry.com

Reaction Conditions:

Catalysts: Concentrated sulfuric acid (H₂SO₄) is a commonly employed catalyst. Its dual role is to protonate the carbonyl group of the carboxylic acid, rendering it more electrophilic, and to act as a dehydrating agent, sequestering the water produced during the reaction. masterorganicchemistry.com The removal of water shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield. Other suitable acid catalysts include tosic acid (TsOH).

Temperature: The reaction is typically conducted under elevated temperatures, often at the reflux temperature of the solvent, to increase the reaction rate. uakron.edu

Reaction Time: The time required to reach equilibrium can vary from several hours to a full day, depending on the specific reactants, catalyst, and temperature.

Solvent: In many Fischer esterifications, an excess of the alcohol reactant can serve as the solvent. masterorganicchemistry.com However, in this case, due to the solid nature and sulfonic acid group of 4-hydroxylbenzenesulfonic acid, an inert solvent that can form an azeotrope with water, such as toluene, may be used to facilitate water removal via a Dean-Stark apparatus.

A general representation of the reaction is as follows:

Nonanoic Acid + 4-Hydroxylbenzenesulfonic Acid <--Acid Catalyst--> this compound + Water

| Parameter | Typical Condition |

| Reactants | Nonanoic Acid, 4-Hydroxylbenzenesulfonic Acid |

| Catalyst | Concentrated Sulfuric Acid, Tosic Acid |

| Temperature | Reflux |

| Solvent | Toluene (with Dean-Stark apparatus) or excess reactant |

Purification and Isolation Techniques for this compound

Following the esterification reaction, a multi-step purification process is necessary to isolate the pure this compound from the reaction mixture, which contains unreacted starting materials, the acid catalyst, and water.

Typical Purification Protocol:

Neutralization: The reaction mixture is first cooled and then neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This step is crucial to remove any remaining acid catalyst and unreacted 4-hydroxylbenzenesulfonic acid by converting them into their respective salts, which are soluble in the aqueous phase.

Liquid-Liquid Extraction: The mixture is then transferred to a separatory funnel. The organic layer, containing the desired ester, is separated from the aqueous layer. The aqueous layer is often washed one or more times with an organic solvent (e.g., diethyl ether, ethyl acetate) to recover any dissolved product. The organic extracts are then combined.

Washing: The combined organic layers are washed with water to remove any remaining water-soluble impurities and salts. A final wash with brine (saturated NaCl solution) is often performed to aid in the removal of water from the organic phase.

Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water.

Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

Final Purification: The resulting crude ester may require further purification. Techniques such as distillation under reduced pressure can be effective if the ester is thermally stable and has a sufficiently different boiling point from any remaining impurities. google.com Alternatively, for non-volatile esters, recrystallization or column chromatography may be employed. researchgate.net

| Purification Step | Reagent/Technique | Purpose |

| Neutralization | Sodium Bicarbonate or Sodium Carbonate solution | Remove acid catalyst and unreacted sulfonic acid |

| Extraction | Separatory funnel with an immiscible organic solvent | Separate the ester from aqueous-soluble impurities |

| Washing | Water, Brine | Remove water-soluble impurities |

| Drying | Anhydrous MgSO₄ or Na₂SO₄ | Remove residual water from the organic phase |

| Solvent Removal | Rotary Evaporator | Isolate the crude product |

| Final Purification | Distillation, Recrystallization, or Chromatography | Obtain the pure ester |

Development of Novel Synthetic Pathways for this compound

Emerging synthetic methodologies focus on improving the efficiency, sustainability, and safety of the synthesis of sulfophenyl esters.

Green Chemistry Principles in the Synthesis of Sulfophenyl Esters

Green chemistry principles are increasingly being applied to ester synthesis to minimize environmental impact. For the synthesis of this compound, this could involve:

Use of Solid Acid Catalysts: Replacing homogeneous acid catalysts like sulfuric acid with solid acid catalysts can simplify the purification process, as the catalyst can be easily removed by filtration and potentially reused. Examples of solid acid catalysts include sulfated metal oxides and ion-exchange resins. researchgate.net

Solvent-Free Conditions: Conducting the reaction in the absence of a solvent, or using one of the reactants in excess as the solvent, reduces solvent waste.

Alternative Energy Sources: Microwave irradiation has been shown to accelerate esterification reactions, often leading to shorter reaction times and increased yields.

Catalytic Systems for Enhanced this compound Production

Research into advanced catalytic systems aims to improve the yield and selectivity of esterification reactions. For the production of this compound, potential catalytic systems include:

Sulfated Metal Oxides: A study on the esterification of nonanoic acid with methanol (B129727) demonstrated that sulfated iron oxide is an effective and eco-friendly catalyst, showing conversion rates comparable to commercial ion-exchange resins. researchgate.net This type of catalyst could be adapted for the synthesis of sulfophenyl esters.

Ion-Exchange Resins: Acidic ion-exchange resins are widely used as catalysts in esterification reactions. They offer the advantage of easy separation from the reaction mixture and can often be regenerated and reused. researchgate.net

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification reactions under mild conditions. This chemoenzymatic approach can offer high selectivity and reduce the formation of byproducts. However, the activity of the enzyme in the presence of a sulfonated reactant would need to be investigated.

Derivatization Strategies of this compound

The structure of this compound offers several sites for potential derivatization to modify its chemical and physical properties.

Sulfonic Acid Group: The sulfonic acid moiety is a key functional group for derivatization. It can be converted into a variety of other functional groups, such as sulfonyl chlorides, sulfonamides, and sulfonate esters, through established synthetic transformations. These derivatives could have applications in various fields, including as surfactants or as intermediates in organic synthesis.

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, although the sulfonic acid group is a deactivating, meta-directing group, which would influence the position of substitution.

Ester Linkage: The ester bond can be cleaved through hydrolysis under acidic or basic conditions to regenerate the starting nonanoic acid and 4-hydroxylbenzenesulfonic acid. Transesterification reactions with other alcohols could also be employed to generate different sulfophenyl esters.

While general derivatization strategies for sulfophenyl compounds exist, such as the use of 4-sulfophenyl isothiocyanate for peptide sequencing, specific derivatization of this compound has not been extensively reported in the literature. nih.govresearchgate.net Further research is needed to explore the full potential of this compound as a platform for the synthesis of novel derivatives.

Modification of the Nonanoic Acid Moiety

The nonanoic acid, also known as pelargonic acid, is a nine-carbon fatty acid that can be sourced naturally from plants like Pelargonium. wikipedia.orgsigmaaldrich.com Industrial production often involves the ozonolysis of oleic acid. wikipedia.org To facilitate the esterification with a 4-sulfophenyl group, the carboxylic acid group of nonanoic acid typically requires activation.

A common strategy involves converting the carboxylic acid into a more reactive acyl halide, such as nonanoyl chloride. This can be achieved by treating nonanoic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is highly electrophilic and readily reacts with nucleophiles like the hydroxyl group of a phenol. For instance, the synthesis of various esters from 4-ethyloctanoic acid proceeds via the formation of 4-ethyloctanoyl chloride, which then reacts with different alcohols. researchgate.net

Another approach is the direct esterification of nonanoic acid with a suitable phenol derivative under acidic catalysis. However, this method can be less efficient and may require harsh conditions.

For specialized applications, modifications to the alkyl chain of nonanoic acid can be performed. For example, hydroxylated nonanoic acids have been synthesized to serve as standards in studying enzymatic and microbiological oxidation. researchgate.net Additionally, radiolabeled nonanoic acid, such as [9-¹⁴C]nonanoic acid, has been synthesized for metabolic studies, demonstrating the feasibility of isotopic labeling within the molecule. nih.gov This synthesis involved the displacement of a primary alkyl iodide with a labeled methyl group using an organocuprate reagent. nih.gov

Table 1: Examples of Nonanoic Acid Modifications and Derivatives

| Derivative | Starting Material | Key Reagents | Application/Significance | Reference |

| Nonanoyl chloride | Nonanoic acid | Thionyl chloride / Oxalyl chloride | Activated form for ester synthesis | researchgate.net |

| Hydroxylated nonanoic acids | Nonanoic acid derivatives | Various oxidizing agents (e.g., IBX) | Standards for oxidation studies | researchgate.net |

| [9-¹⁴C]nonanoic acid | Ethyl 8-iodooctanoate | [¹⁴C]methyl iodide, 2-thienyl(cyano)cuprate | Metabolic tracer | nih.gov |

| Methyl nonanoate | Nonanoic acid | Methanol, Acid catalyst | Flavoring agent | wikipedia.org |

Functionalization of the Sulfophenyl Group

The 4-sulfophenyl group is typically introduced using 4-sulfophenol (4-hydroxybenzenesulfonic acid) or its sodium salt. The key challenge in the synthesis of this compound is the management of the sulfonic acid group during the esterification reaction. The sulfonic acid group is a strong acid and can interfere with many organic reactions.

One potential strategy is to use a protected form of 4-sulfophenol, where the sulfonic acid group is temporarily converted into a less reactive derivative, such as a sulfonyl chloride or a sulfonate ester. After the esterification of the phenolic hydroxyl group with the activated nonanoic acid, the protecting group can be removed to regenerate the sulfonic acid.

Alternatively, direct esterification can be attempted using the sodium salt of 4-sulfophenol. The reaction would likely be carried out in a polar aprotic solvent to ensure the solubility of the sulfonate salt. The activated nonanoic acid (e.g., nonanoyl chloride) would then be added to form the desired ester.

The functionalization of surfaces with sulfophenyl groups has been demonstrated in materials science. For example, reduced graphene oxide has been functionalized by reaction with in situ generated sulfophenyl diazonium ions. rsc.orgrsc.orgresearchgate.net This method, while not directly applicable to the synthesis of a small molecule ester, highlights a technique for creating a carbon-sulfur bond with the sulfophenyl moiety.

Table 2: Characterization Data for Sulfophenyl-Functionalized Materials

| Technique | Observation | Significance | Reference |

| Fourier Transform Infrared Spectroscopy (FTIR) | Characteristic absorption bands at 1034 and 1160 cm⁻¹ | Indicates the presence of sulfophenyl groups | rsc.orgresearchgate.net |

| Thermogravimetric Analysis (TGA) | Weight loss attributed to the removal of organic functional groups | Confirms the grafting of sulfophenyl groups | rsc.org |

| X-ray Photoelectron Spectroscopy (XPS) | Detection of sulfur | Confirms the presence of sulfophenyl groups on the surface | rsc.orgresearchgate.net |

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound can be achieved by varying either the fatty acid component or the substituted phenol.

Varying the Acyl Chain: Homologues can be synthesized by replacing nonanoic acid with other fatty acids of different chain lengths (e.g., octanoic acid, decanoic acid). For example, the synthesis of various fatty acid esters for use as flavor compounds is a well-established practice. researchgate.net The general method of activating the carboxylic acid and reacting it with the appropriate alcohol or phenol would apply. Analogues with modified acyl chains, such as those containing branching (e.g., 4-methylnonanoic acid) or unsaturation, can also be prepared. thegoodscentscompany.com

Varying the Phenolic Moiety: Analogues can also be synthesized by using different substituted phenols. For instance, phenols with the sulfonate group at different positions (e.g., 2-sulfophenyl or 3-sulfophenyl) could be used. Furthermore, other functional groups could be present on the aromatic ring in addition to the sulfonate group.

Chemoenzymatic Approaches: While specific chemoenzymatic routes for this compound are not reported, biocatalysis offers a green alternative for ester synthesis. Lipases are commonly used enzymes for esterification reactions. A potential chemoenzymatic approach could involve the lipase-catalyzed esterification of nonanoic acid with 4-sulfophenol. This has been demonstrated for the synthesis of sugar esters from fatty acids derived from polyhydroxyalkanoates. researchgate.net Multi-step enzymatic processes have also been developed for the synthesis of dicarboxylic acids, such as 1,9-nonanedioic acid, from renewable fatty acids, which could then be used to produce biopolyesters. mdpi.com Such enzymatic methods often proceed under milder reaction conditions and can exhibit high selectivity.

Table 3: Examples of Synthesized Fatty Acid Esters and Analogues

| Ester Compound | Acyl Moiety | Alcohol/Phenol Moiety | Synthetic Method | Potential Application | Reference |

| Benzyl 4-ethyloctanoate | 4-Ethyloctanoyl chloride | Benzyl alcohol | Acyl chloride reaction | Fragrance | researchgate.net |

| Sugar Esters | PHA-derived fatty acids | Glucose | Biocatalysis (Lipase) | Surfactants, Antimicrobials | researchgate.net |

| Polyester | 1,9-Nonanedioic acid | 1,8-Octanediol | Enzymatic polymerization (Lipase) | Bioplastics | mdpi.com |

| Methyl pelargonate | Nonanoic acid | Methanol | Esterification | Flavoring | wikipedia.org |

Mechanistic Investigations and Reactivity Profiles of Nonanoic Acid, 4 Sulfophenyl Ester

Reaction Kinetics and Thermodynamic Studies of Nonanoic Acid, 4-Sulfophenyl Ester

The formation of this compound would likely follow the general principles of Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol (in this case, 4-hydroxybenzenesulfonic acid) in the presence of an acid catalyst. The reaction is typically reversible and slightly endothermic. For instance, the esterification of nonanoic acid with 2-ethylhexanol has been reported to have an activation energy of approximately 60 kJ/mol and a positive enthalpy of reaction (Δr_H_ = 10.3 kJ/mol), indicating a mild endothermic process. A similar thermodynamic profile could be expected for the formation of the 4-sulfophenyl ester.

The kinetics of the hydrolysis of this compound, a key reaction pathway, can be inferred from studies on analogous aryl sulfonate esters. The hydrolysis of these esters can be subject to catalysis by both acids and bases. The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the solvent.

Table 1: Postulated Kinetic and Thermodynamic Parameters for Reactions Involving this compound

| Reaction | Parameter | Postulated Value/Characteristic | Basis of Postulation |

| Esterification (Formation) | Activation Energy (Ea) | ~60 kJ/mol | Analogy to nonanoic acid esterification with 2-ethylhexanol. youtube.com |

| Enthalpy of Reaction (ΔH) | Slightly positive (endothermic) | Analogy to nonanoic acid esterification. youtube.com | |

| Hydrolysis (Acid-Catalyzed) | Rate Dependence | First-order in ester and H+ | General mechanism for ester hydrolysis. |

| Hydrolysis (Base-Catalyzed) | Rate Dependence | First-order in ester and OH- | General mechanism for ester hydrolysis. |

Note: The values and characteristics in this table are hypothetical and based on analogies with similar compounds due to the absence of direct experimental data for this compound.

Reaction Mechanisms of this compound in Various Chemical Environments

The reaction mechanisms of this compound are dictated by the two primary functional groups present: the ester linkage and the sulfonate group.

Nucleophilic Acyl Substitution at the Carbonyl Carbon: The ester group is susceptible to nucleophilic attack at the carbonyl carbon. In acidic conditions, the carbonyl oxygen is protonated, activating the carbon for attack by a weak nucleophile like water. In basic conditions, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon. This addition-elimination mechanism is fundamental to the hydrolysis and transesterification reactions of the ester. masterorganicchemistry.com

Nucleophilic Substitution at the Sulfonyl Sulfur: The sulfonate ester group can undergo nucleophilic substitution at the sulfur atom. The sulfonate group is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion. periodicchemistry.com The mechanism of nucleophilic attack at the sulfonyl sulfur is a subject of ongoing research and can be either a concerted (S(_N)2-like) process or a stepwise process involving a pentacoordinate sulfurane intermediate. nih.govacs.org The preferred pathway is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Aromatic Electrophilic and Nucleophilic Substitution: The phenyl ring, being substituted with a deactivating sulfonate group and an activating ester group (via the oxygen atom), can potentially undergo electrophilic or nucleophilic aromatic substitution, although these reactions are generally less facile compared to reactions at the ester or sulfonate centers.

Hydrolytic Stability and Degradation Mechanisms of this compound

The hydrolytic stability of this compound is a critical aspect of its chemical profile. Hydrolysis can occur at either the ester linkage or the sulfonate ester bond.

Ester Hydrolysis: The hydrolysis of the carboxylic acid ester linkage is a well-understood process. chemrxiv.orgyoutube.com

Acid-Catalyzed Hydrolysis: In acidic media, the reaction is initiated by the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. This is a reversible process.

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the 4-phenoxysulfonate leaving group. This process is irreversible as the resulting carboxylate is deprotonated. masterorganicchemistry.com

Sulfonate Ester Hydrolysis: The hydrolysis of the sulfonate ester bond is generally slower than that of the carboxylic acid ester bond under similar conditions. The stability of sulfonate esters to hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. nih.govacs.org The presence of the electron-donating nonanoyloxy group at the para position would likely have a modest effect on the rate of hydrolysis at the sulfonate group.

The degradation of the molecule in the environment could also be initiated by microbial action, potentially targeting the alkyl chain or the aromatic ring. researchgate.netresearchgate.net

Table 2: Postulated Hydrolytic Degradation Products of this compound

| Reaction Condition | Primary Degradation Products |

| Acidic Hydrolysis | Nonanoic acid and 4-hydroxybenzenesulfonic acid |

| Basic Hydrolysis | Nonanoate salt and 4-hydroxybenzenesulfonic acid salt |

Note: The products listed are based on established mechanisms of ester hydrolysis.

Interaction with Other Chemical Species and Reaction Pathways

This compound can interact with a variety of chemical species, leading to several reaction pathways.

Nucleophiles: Besides water, other nucleophiles such as alcohols (leading to transesterification), amines (leading to amidation), and thiols can react at the carbonyl carbon. Stronger nucleophiles can also attack the sulfonyl sulfur. acs.org

Electrophiles: The aromatic ring can react with electrophiles, although the sulfonate group is deactivating. The oxygen of the ester group can also be a site for electrophilic attack.

Reducing Agents: The ester group can be reduced by strong reducing agents like lithium aluminum hydride to yield the corresponding alcohol and 4-mercaptophenol (B154117) (after reduction of the sulfonate).

Oxidizing Agents: The alkyl chain and the aromatic ring can be susceptible to oxidation under harsh conditions.

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of derivatives of this compound would be influenced by modifications to either the nonanoyl chain or the phenylsulfonate moiety.

Modification of the Nonanoyl Chain: Changes in the length or branching of the alkyl chain would primarily affect the steric hindrance around the ester group, potentially influencing the rate of nucleophilic attack.

Substitution on the Aromatic Ring: The introduction of electron-withdrawing or electron-donating substituents on the phenyl ring would significantly impact the reactivity.

Electron-withdrawing groups (e.g., nitro, cyano) would increase the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack. They would also make the 4-sulfophenoxy group a better leaving group in the hydrolysis of the carboxylic acid ester.

Electron-donating groups (e.g., methoxy, alkyl) would have the opposite effect, decreasing the reactivity at the sulfonyl center and making the leaving group less effective.

Studies on the hydrolysis of substituted aryl benzenesulfonates have shown a clear correlation between the pKa of the leaving group (the substituted phenol) and the rate of hydrolysis, illustrating the importance of electronic effects in determining reactivity. nih.govacs.org

No Publicly Available Research Found on the Specific Applications of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research or application data could be located for the chemical compound this compound in the areas of advanced materials and chemical technologies as outlined.

Extensive queries have failed to produce any studies detailing the use of this compound as a component in surfactant systems, its role in polymer science, or its application in coatings and adhesives. The requested detailed analysis of its performance in these areas, including the design of formulations, interfacial phenomena, impact on polymer properties, and role in polymer synthesis, is not available in the public domain.

Basic chemical identifiers for this compound, such as its molecular formula (C15H22O5S) and molecular weight (314.4 g/mol ), are available. fda.gov However, this fundamental information does not extend to practical applications or detailed research findings.

Searches for related compounds, such as other sulfophenyl esters of fatty acids and aromatic sulfonic acid esters, provided some general principles about their potential uses. For instance, aromatic sulfonic acids and their salts are known to be used as surfactants and as catalysts in polymerization. wikipedia.orgnumberanalytics.comcapitalresin.com Similarly, esters of fatty acids have applications as plasticizers and in various formulations. ebi.ac.uklibretexts.orgmdpi.com However, this general knowledge cannot be specifically and accurately attributed to "this compound" without direct research on this particular compound.

The absence of specific data prevents the creation of a scientifically accurate and informative article that adheres to the requested structure. The required sections on surfactant systems, polymer science, and coatings and adhesives, along with their detailed subsections, cannot be populated with factual information.

Therefore, we are unable to provide an article on the "Applications of this compound in Advanced Materials and Chemical Technologies" as requested, due to the lack of available scientific and technical information.

Applications of Nonanoic Acid, 4 Sulfophenyl Ester in Advanced Materials and Chemical Technologies

Nonanoic Acid, 4-Sulfophenyl Ester as a Chemical Intermediate

The potential of this compound as a chemical intermediate is suggested by its functional groups, but specific synthetic applications are not reported in the available literature.

While the ester and sulfonic acid groups are reactive and could participate in various organic reactions, there are no documented instances of this compound being used as a starting material or precursor in organic synthesis. The ester linkage could be susceptible to hydrolysis or transesterification, and the sulfonic acid group could be converted to other derivatives like sulfonyl chlorides or sulfonate salts. These potential reactions make it a candidate for a building block in synthesizing more complex molecules, though no such syntheses have been published.

There is no evidence in the reviewed literature of this compound being utilized in the development of specialty chemicals. Its structure is analogous to certain classes of specialty surfactants, such as linear alkylbenzene sulfonates, which are widely used as detergents and emulsifiers. It could theoretically be a monomer in the synthesis of functional polymers, where the sulfonate group could impart properties like ion-exchange capabilities or improved dyeability. However, no specific specialty chemicals or polymers derived from this compound are mentioned in the public domain.

Advanced Analytical Methodologies for Nonanoic Acid, 4 Sulfophenyl Ester

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of Nonanoic acid, 4-sulfophenyl ester. These techniques provide detailed information about the compound's atomic composition and connectivity.

For instance, ¹H NMR spectra of fatty acids typically show signals for the terminal methyl group, multiple methylene (B1212753) (CH₂) groups in the alkyl chain, and the α-CH₂ group adjacent to the carbonyl function. magritek.com The presence of the 4-sulfophenyl group in the ester would introduce distinct aromatic proton signals in the ¹H NMR spectrum, and the chemical shift of the α-CH₂ group would be affected by the ester linkage.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could further confirm the connectivity between protons and carbons in the molecule. magritek.com

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Terminal CH₃ | ~0.9 | ~14 |

| (CH₂)n in alkyl chain | ~1.2-1.6 | ~22-34 |

| α-CH₂ (adjacent to C=O) | ~2.5 | ~35 |

| Aromatic CH (phenyl ring) | ~7.2-7.9 | ~120-150 |

| Carbonyl C=O | - | ~172 |

Note: These are predicted values based on the analysis of similar compounds and have not been experimentally verified for this compound.

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 314.4 g/mol . fda.gov Electron ionization (EI) mass spectrometry of the parent compound, nonanoic acid, is well-documented. nist.gov

When analyzing the ester, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the ester bond, leading to fragments representing the nonanoyl cation and the 4-sulfophenoxy radical or related ions. The trimethylsilyl (B98337) (TMS) derivative of nonanoic acid has a molecular weight of 230.4191 g/mol . nist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, the S=O stretches of the sulfo group, and C-O stretching vibrations. chemicalbook.comspectrabase.com The presence of the aromatic ring would also give rise to specific C-H and C=C stretching and bending vibrations. spectrabase.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The phenyl group in this compound contains a chromophore that would absorb UV light, and the position of the absorption maximum would be influenced by the sulfo and ester substituents.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretch (alkyl) | 2850-2960 |

| C=O stretch (ester) | 1735-1750 |

| S=O stretch (sulfo) | 1340-1420 and 1150-1200 |

| C-O stretch (ester) | 1000-1300 |

| C=C stretch (aromatic) | ~1450-1600 |

Note: These are expected values and may vary based on the specific molecular environment.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC method could be developed for its separation. sielc.com The choice of a suitable C18 or other hydrophobic stationary phase and an appropriate mobile phase, likely a mixture of acetonitrile (B52724) or methanol (B129727) and water with an acid modifier like formic or methanesulfonic acid, would be critical. sielc.commdpi.com Detection could be achieved using a UV-Vis detector set at a wavelength where the phenyl group absorbs, or with a mass spectrometer for enhanced selectivity and sensitivity (HPLC-MS). sielc.commdpi.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. lu.se However, due to the low volatility and polar nature of the sulfo group, direct analysis of this compound by GC is challenging. colostate.edu Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. colostate.edugcms.cz

Common derivatization strategies for compounds with active hydrogen atoms include silylation (e.g., forming a trimethylsilyl ester) or alkylation. nist.govcolostate.edu For instance, the parent nonanoic acid is often converted to its fatty acid methyl ester (FAME) for GC analysis. lu.sesigmaaldrich.com A similar derivatization approach could be applied to the sulfo group of this compound to improve its chromatographic behavior. The derivatized compound can then be analyzed by GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) for identification and quantification. lu.seresearchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. The separation is based on the differential migration of charged species in an electrolyte-filled capillary. The velocity of migration is dependent on the analyte's charge-to-size ratio, and the electroosmotic flow (EOF) of the bulk solution within the capillary.

For a compound like this compound, which possesses a sulfonate group, Capillary Zone Electrophoresis (CZE) is a particularly suitable mode of CE. In CZE, the capillary is filled with a buffer solution, and the separation is governed by the electrophoretic mobility of the analytes. The sulfonate group is ionized over a wide pH range, imparting a negative charge to the molecule and enabling its migration in an electric field.

While specific studies on the CE analysis of this compound are not widely documented in publicly available literature, the methodology has been successfully applied to the separation of structurally related aromatic sulfonates. These studies provide a strong basis for developing a CE method for the target compound. For instance, the separation of various aromatic sulfonates has been achieved using a simple sodium borate (B1201080) buffer.

Table 1: Illustrative Capillary Zone Electrophoresis (CZE) Conditions for the Analysis of Aromatic Sulfonates

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Buffer | 20 mM Sodium Borate, pH 9.2 |

| Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV Absorbance at 214 nm |

This table presents typical starting conditions for the analysis of aromatic sulfonates by CZE and would require optimization for the specific analysis of this compound.

The development of a CZE method for this compound would involve optimizing parameters such as the buffer pH and concentration to achieve the best resolution and analysis time. The choice of detection wavelength would be guided by the UV absorbance spectrum of the compound, with the phenyl and ester moieties likely providing suitable chromophores.

Electrochemical and Other Advanced Detection Strategies

Electrochemical detection methods offer high sensitivity and selectivity, making them an attractive alternative or complementary technique to spectrophotometric detection in analytical chemistry. These methods are based on the measurement of an electrical signal (such as current or potential) that arises from a chemical reaction involving the analyte at an electrode surface.

For this compound, the sulfonate ester functional group is electrochemically active and can be exploited for detection purposes. The electrochemical behavior of sulfonate esters has been investigated, and these studies indicate that the sulfonate group can participate in redox reactions. Preliminary research on related compounds, such as methane (B114726) sulfonic acid, has shown interaction at electrode surfaces, suggesting the feasibility of developing an electrochemical sensor for compounds containing a sulfonate group.

The development of an electrochemical detection method for this compound could proceed via several strategies:

Direct Electrochemical Oxidation or Reduction: The sulfophenyl ester moiety could be directly oxidized or reduced at an electrode surface at a specific potential. This would generate a current proportional to the concentration of the compound. Cyclic voltammetry would be a key technique to study the electrochemical behavior of the compound and to determine the optimal potential for detection.

Modified Electrodes: The sensitivity and selectivity of the detection can be enhanced by modifying the electrode surface. For instance, electrodes modified with specific catalysts or nanomaterials could lower the overpotential required for the redox reaction of the sulfonate ester group, leading to a more sensitive and robust sensor.

Indirect Detection: In cases where the direct electrochemical activity is not optimal, indirect methods can be employed. This could involve the electrochemical detection of a species that is consumed or produced in a chemical reaction with this compound.

Table 2: Potential Electrochemical Techniques for the Detection of this compound

| Technique | Principle | Potential Application |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where the voltage is varied linearly with time. | To investigate the redox properties of the sulfophenyl ester group and to identify suitable potentials for quantitative analysis. |

| Differential Pulse Voltammetry (DPV) | A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep. It offers enhanced sensitivity compared to CV. | For the quantitative determination of this compound at low concentrations. |

| Amperometry | Measures the current as a function of time at a fixed potential. | For continuous monitoring or as the detection method in a flow-based system (e.g., coupled with HPLC or FIA). |

This table outlines potential electrochemical techniques and their applicability. The development of a specific method would require experimental investigation.

Environmental Chemistry and Degradation Pathways of Nonanoic Acid, 4 Sulfophenyl Ester

Biodegradation Studies of Nonanoic Acid, 4-Sulfophenyl Ester

There is no available scientific literature detailing the biodegradation of this compound.

Microbial Degradation Mechanisms

No studies have been identified that investigate the microbial degradation mechanisms of this compound. The specific microorganisms capable of metabolizing this compound and the enzymatic pathways involved remain unknown. For structurally similar compounds like linear alkylbenzene sulfonates (LAS), biodegradation is a key removal process, occurring rapidly under aerobic conditions. nih.govoup.comepa.gov However, it is not known if this compound follows a similar degradation pattern.

Environmental Factors Influencing Biodegradation Rates

Due to the lack of biodegradation studies, there is no information on the environmental factors that would influence the rate at which this compound biodegrades. For other compounds, factors such as temperature, pH, oxygen levels, and the presence of acclimated microbial populations are critical, but their specific impact on this compound has not been documented. nih.govnih.gov

Photodegradation Processes of this compound in Aqueous and Atmospheric Phases

No research is available on the photodegradation of this compound. The potential for this compound to be broken down by sunlight in water or in the atmosphere has not been investigated. Studies on other compounds, such as phthalate (B1215562) esters, show that photodegradation can be a relevant environmental process, but the rates and pathways are highly dependent on the specific chemical structure. frontiersin.orgresearchgate.net

Sorption and Transport Phenomena of this compound in Aquatic and Terrestrial Systems

There are no published studies on the sorption of this compound to soil, sediment, or sludge. Therefore, key parameters used to predict environmental transport and distribution, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are unknown. For related surfactant compounds like LAS, sorption is influenced by the length of the alkyl chain, with longer chains showing greater sorption to sediment and sludge. oup.comacs.org Whether this trend applies to this compound has not been verified.

Environmental Fate Modeling and Predictive Analysis

In the absence of fundamental data on its degradation and sorption, no environmental fate models or predictive analyses for this compound have been developed. Such models require empirical data on a compound's physical-chemical properties and degradation rates to provide reliable predictions of its environmental concentrations and persistence.

Computational Chemistry and Theoretical Modeling of Nonanoic Acid, 4 Sulfophenyl Ester

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics. These methods solve the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a compound like Nonanoic acid, 4-sulfophenyl ester, DFT studies would be invaluable for calculating properties such as optimized geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). These calculations would elucidate the reactive sites of the molecule, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack.

Although specific DFT studies on this compound are not available, research on structurally related molecules, such as other fatty acid esters and sulfonated aromatic compounds, is common. These studies often employ functionals like B3LYP with basis sets such as 6-31G(d,p) to obtain accurate electronic and structural information. Such an analysis for this compound would provide a deeper understanding of its chemical behavior.

Ab Initio Calculations

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) could be used to compute the electronic energy and structure of this compound. While computationally more demanding than DFT, ab initio calculations can offer a higher level of theoretical accuracy for certain properties. A systematic study comparing different levels of theory would be beneficial to establish a reliable computational model for this compound.

Molecular Dynamics Simulations of this compound in Various Solvents

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. An MD simulation of this compound would involve placing the molecule in a simulation box with a chosen solvent, such as water or an organic solvent, and calculating the trajectory of each atom over time based on a force field.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and purity of a compound. For this compound, DFT calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions.

For instance, the calculated IR spectrum would show characteristic peaks for the C=O stretch of the ester, the S=O stretches of the sulfonate group, and the C-H stretches of the alkyl chain. Similarly, predicted ¹H and ¹³C NMR spectra would be instrumental in assigning the peaks in experimentally obtained spectra. While the prediction of spectroscopic data for similar organic molecules is a common practice, specific computational spectroscopic studies for this compound are not documented in the literature.

Docking and Molecular Recognition Studies in Non-Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug discovery to model interactions with biological targets, docking can also be applied to non-biological systems, such as materials science or catalysis.

For this compound, docking studies could explore its interaction with surfaces, polymers, or other small molecules. These studies would rely on scoring functions to estimate the binding affinity and could reveal key non-covalent interactions, such as hydrogen bonds or van der Waals forces, that stabilize the complex. Research in this area for the target compound has not been identified.

Cheminformatics Approaches for Structure-Property Relationships

Cheminformatics involves the use of computational methods to analyze chemical data and develop models that relate chemical structure to physical, chemical, or biological properties. Quantitative Structure-Activity Relationship (QSAR) models are a prime example.

For this compound, a QSAR study could be developed to predict a specific property, such as its toxicity or environmental fate, based on a set of calculated molecular descriptors. A search of the U.S. Environmental Protection Agency's High Production Volume (HPV) chemical data indicates a QSAR estimate for the saltwater toxicity of the sodium salt of this compound, but the detailed study and the descriptors used are not provided. regulations.gov

The following table includes some computationally predictable properties for this compound, though a dedicated study providing a comprehensive set of descriptors is lacking.

| Calculated Property | Value | Source |

| XLogP3 | 4 | Kuujia.com chem960.com |

| Topological Polar Surface Area | 89 Ų | Kuujia.com chem960.com |

| Hydrogen Bond Donor Count | 1 | Kuujia.com chem960.com |

| Hydrogen Bond Acceptor Count | 5 | Kuujia.com chem960.com |

| Rotatable Bond Count | 10 | Kuujia.com chem960.com |

Future Research Directions and Emerging Areas in Nonanoic Acid, 4 Sulfophenyl Ester Science

Development of Sustainable Synthesis and Utilization Approaches

The future of chemical manufacturing hinges on the adoption of sustainable practices. For Nonanoic acid, 4-sulfophenyl ester, this involves a shift towards greener synthesis routes that minimize environmental impact and enhance efficiency.

Traditional synthesis of esters often involves harsh reaction conditions and the use of hazardous reagents. A more sustainable approach involves the esterification of 4-hydroxybenzenesulfonic acid with nonanoic acid using green catalysts. Research has shown that sulfonic acid-functionalized catalysts can be effective for esterification reactions. revistadechimie.ronih.gov These catalysts are often solid acids, which are easily separable from the reaction mixture, reducing waste and allowing for catalyst recycling. For instance, a study on the esterification of benzoic acid with various alcohols highlighted the potential of green catalysts in achieving high yields. dergipark.org.tr Similarly, sulfonated carbon-based catalysts derived from renewable sources like lignin (B12514952) have demonstrated high activity and reusability in esterification reactions. nih.gov

Enzymatic synthesis, a cornerstone of green chemistry, presents a highly promising alternative. Lipases, for example, are enzymes that can catalyze esterification reactions with high specificity and under mild conditions, often in solvent-free systems or in green solvents like deep eutectic solvents. nih.govmdpi.comnih.gov The use of immobilized enzymes, such as Novozym® 435, can further enhance process sustainability by allowing for easy catalyst recovery and reuse. nih.gov Biocatalysis not only reduces the environmental footprint but can also lead to higher purity products by minimizing side reactions. youtube.com The development of computational models to understand and optimize enzyme performance in these reactions is also a burgeoning field of research. basf.com

The sustainable utilization of this compound also extends to its end-of-life, with a focus on designing biodegradable alternatives to conventional chemicals.

Table 1: Comparison of Synthesis Approaches for this compound

| Synthesis Approach | Advantages | Disadvantages | Key Research Areas |

| Conventional Chemical Synthesis | Well-established methods, potentially high yields. | Often requires harsh conditions, use of hazardous reagents, and generates significant waste. | Development of milder reaction conditions and more environmentally benign reagents. |

| Green Catalysis | Use of recyclable solid acid catalysts, reduced waste, improved energy efficiency. revistadechimie.ronih.gov | Catalyst deactivation over time, potential for leaching of active sites. | Design of more robust and stable catalysts, exploration of novel catalyst supports. |

| Enzymatic Synthesis (Biocatalysis) | High specificity, mild reaction conditions, biodegradable catalysts, reduced byproducts. nih.govnih.govyoutube.com | Slower reaction rates, potential for enzyme inhibition, cost of enzymes. | Enzyme engineering for improved stability and activity, development of efficient immobilized enzyme systems, use of novel reaction media like deep eutectic solvents. mdpi.com |

Exploration of Novel Applications in Niche Chemical Fields

The unique combination of a hydrophobic nonanoic acid tail and a hydrophilic sulfophenyl head group in this compound suggests a range of potential applications in specialized chemical domains.

One of the most promising areas is its use as a specialty surfactant or hydrotrope. Surfactants are crucial in numerous industrial processes, including the formulation of cleaning agents, and in enhanced oil recovery (EOR). hbku.edu.qanouryon.com In EOR, surfactants are used to reduce interfacial tension between oil and water, thereby mobilizing trapped oil. hbku.edu.qamdpi.comresearchgate.net The structure of this compound makes it a candidate for such applications, particularly in environments with specific salinity and temperature conditions. Research into the synthesis of various polysulfonates for EOR has been a subject of interest, indicating a demand for novel sulfonate-based surfactants. osti.gov

Furthermore, its properties could be leveraged in the development of novel drug delivery systems or as an excipient in pharmaceutical formulations. The compound's amphiphilic nature could aid in the solubilization of poorly water-soluble active pharmaceutical ingredients (APIs). mdpi.com

Another emerging application lies in the field of materials science, particularly in the synthesis of biodegradable polymers. nih.gov Esters of fatty acids are known to be used in the preparation of plasticizers. wikipedia.org The incorporation of functional groups like the sulfonate moiety could impart unique properties to these polymers, such as improved dyeability or altered mechanical properties.

Finally, the reactivity of the sulfophenyl group could be exploited in the synthesis of other specialty chemicals. Sulfinic esters, for example, have been identified as versatile sulfenylating agents for the synthesis of thioethers, which have applications in pharmaceuticals and agrochemicals. chemrevlett.comchemrevlett.com

Table 2: Potential Niche Applications of this compound

| Application Area | Potential Function | Rationale for Use |

| Enhanced Oil Recovery (EOR) | Surfactant | Reduces interfacial tension between oil and water, potentially improving oil recovery from reservoirs. hbku.edu.qamdpi.comresearchgate.net |

| Specialty Cleaning Formulations | Hydrotrope/Surfactant | Improves the solubility of other components and aids in the removal of oily and greasy soils. nouryon.com |

| Pharmaceuticals | Solubilizing Agent/Excipient | Enhances the solubility of poorly water-soluble drugs. mdpi.com |

| Biodegradable Polymers | Monomer/Additive | Can be incorporated into polymer chains to modify properties or used as a biodegradable plasticizer. wikipedia.org |

| Chemical Synthesis | Intermediate | The sulfophenyl group can be a reactive handle for further chemical modifications to produce other valuable compounds. chemrevlett.comchemrevlett.com |

Advanced Characterization and Real-time Monitoring Techniques for this compound

A thorough understanding of the structure-property relationships of this compound requires the application of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of the ester. Both ¹H and ¹³C NMR can confirm the successful esterification and provide detailed information about the connectivity of the atoms. fda.gov

Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for confirming the molecular weight and for identifying any impurities or byproducts from the synthesis. nih.govlu.se High-resolution mass spectrometry can provide the exact elemental composition.

For investigating the thermal properties of the compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial. These methods can determine the decomposition temperature and melting point, which are important parameters for its application in various formulations.

A significant area of future research will be the development and implementation of real-time monitoring techniques for the synthesis of this compound. In-situ monitoring using spectroscopic methods like Mid-Infrared (MIR) or Near-Infrared (NIR) spectroscopy can provide real-time data on the reaction kinetics and conversion. strath.ac.ukresearchgate.netsigmaaldrich.com This process analytical technology (PAT) approach allows for better process control, optimization, and ensures consistent product quality. Real-time mass spectrometry can also be employed to monitor the reaction progress by tracking the concentrations of reactants and products. uvic.ca The use of operando spectroscopy, which combines spectroscopic measurements with simultaneous analysis of the reaction products, can offer deep mechanistic insights into the catalytic processes involved in the synthesis. wiley.com

Table 3: Advanced Characterization and Monitoring Techniques

| Technique | Information Obtained | Relevance to Research |

| Nuclear Magnetic Resonance (NMR) | Detailed molecular structure, confirmation of ester linkage. fda.gov | Fundamental for structural elucidation and purity assessment. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, identification of impurities. nih.govlu.se | Crucial for confirming the identity and purity of the synthesized compound. |

| Chromatography (GC, LC) | Separation and quantification of components in a mixture. | Essential for reaction monitoring and final product analysis. |

| Thermal Analysis (TGA, DSC) | Thermal stability, melting point, decomposition temperature. | Important for determining the processing and application limits of the compound. |

| In-situ/Operando Spectroscopy (MIR, NIR) | Real-time reaction kinetics, concentration profiles of reactants and products. strath.ac.ukresearchgate.netsigmaaldrich.comwiley.com | Enables process optimization, improved control, and deeper mechanistic understanding of the synthesis. |

| Real-time Mass Spectrometry | On-line monitoring of reaction species. uvic.ca | Provides immediate feedback on reaction progress and byproduct formation. |

Interdisciplinary Research Integrating this compound

The full potential of this compound can be realized through collaborative research that spans multiple scientific disciplines.

Computational Chemistry and Molecular Modeling: Theoretical studies can play a vital role in predicting the properties and behavior of this compound. Molecular modeling can be used to simulate its interactions at interfaces, such as oil-water interfaces in EOR applications, or its binding to active sites of enzymes in biocatalytic synthesis. basf.com These computational insights can guide experimental work and accelerate the discovery of new applications.

Environmental Science and Green Technology: The biodegradability and potential environmental impact of this compound are critical areas for interdisciplinary investigation. Studies involving environmental scientists and analytical chemists will be necessary to assess its fate in various environmental compartments and to ensure its use aligns with the principles of green chemistry. Its potential application in environmental remediation, for example as a component in formulations for cleaning up oil spills, is another avenue for collaborative research.

Materials Science and Engineering: The incorporation of this compound into new materials, such as biodegradable polymers or functional coatings, requires close collaboration between chemists and materials scientists. nih.gov Research in this area could lead to the development of advanced materials with tailored properties for a wide range of applications, from packaging to biomedical devices.

Biochemical Engineering and Biotechnology: The development of efficient and scalable biocatalytic processes for the synthesis of this compound is a prime area for interdisciplinary research. youtube.com This involves the expertise of biochemists to discover and engineer suitable enzymes, and biochemical engineers to design and optimize the bioreactors and downstream processing for industrial-scale production.

Table 4: Interdisciplinary Research Opportunities

| Interdisciplinary Field | Research Focus | Potential Outcomes |

| Computational Chemistry | Modeling of molecular interactions and properties. basf.com | Prediction of surfactant efficiency, enzyme-substrate binding, and material properties, guiding experimental design. |

| Environmental Science | Biodegradation studies, ecotoxicity assessment. | Development of environmentally benign chemical products and processes. |

| Materials Science | Incorporation into polymers and functional materials. nih.gov | Creation of new materials with enhanced properties for various applications. |

| Biochemical Engineering | Development of scalable biocatalytic processes. youtube.com | Efficient and sustainable industrial production of the compound. |

Q & A

Q. What are the standard protocols for synthesizing nonanoic acid, 4-sulfophenyl ester?

The synthesis involves an esterification reaction between nonanoic acid and 4-sulfophenol, typically catalyzed by sulfuric acid or trifluoroacetic acid under controlled conditions (60–80°C, reflux). Key steps include:

- Reagent Preparation : Equimolar ratios of nonanoic acid and 4-sulfophenol are dissolved in a polar aprotic solvent (e.g., dichloromethane).

- Catalysis : Addition of 1–2% (w/w) catalyst (e.g., H₂SO₄) to accelerate the reaction.

- Purification : Post-reaction, the product is isolated via vacuum filtration or column chromatography to remove unreacted starting materials. Yield optimization requires pH control (neutralization of sulfonic acid groups) and solvent evaporation under reduced pressure .

Q. What physicochemical properties make this compound effective as a surfactant?

this compound exhibits amphiphilic behavior due to:

- Hydrophobic Domain : A C9 alkyl chain (nonanoic acid moiety) that interacts with nonpolar substrates.

- Hydrophilic Domain : A sulfonate group (-SO₃H) from 4-sulfophenol, enhancing water solubility and ionic interactions.

This dual structure lowers surface tension at liquid-solid interfaces, enabling applications in emulsification and antimicrobial formulations. Solubility in both polar and nonpolar solvents (e.g., water, ethanol) further supports its versatility .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Yield optimization requires systematic evaluation of variables:

- Catalyst Screening : Compare trifluoroacetic acid (milder, less side reactions) vs. sulfuric acid (higher reactivity but risk of sulfonation).

- Temperature Control : Use fractional factorial designs to identify ideal thermal conditions (e.g., 70°C for 6 hours).

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of 4-sulfophenol, while toluene facilitates azeotropic water removal.

- Isotopic Labeling : Deuterated nonanoic acid analogs (e.g., nonanoic acid-d17) can track reaction progress via NMR or mass spectrometry .

Q. What advanced analytical techniques are suitable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ester bond formation and sulfonate group positioning. Deuterated solvents (e.g., DMSO-d6) enhance resolution.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–260 nm) quantifies purity.

- Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives (e.g., methyl esters), GC-MS identifies fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, critical for applications in high-temperature environments .

Q. How do contradictory data on antimicrobial efficacy arise, and how can they be resolved?

Discrepancies in antimicrobial studies often stem from:

- Strain Variability : Gram-positive vs. Gram-negative bacteria may exhibit differential susceptibility due to cell wall composition.

- Concentration Thresholds : Sub-inhibitory concentrations may induce biofilm formation instead of lethality.

- Environmental Factors : pH or ionic strength alters sulfonate group ionization, affecting surfactant activity.

Resolution : Standardize assays (e.g., MIC/MBC protocols) and include controls for pH, temperature, and solvent effects. Cross-validate with fluorescence microscopy to visualize membrane disruption .

Q. What mechanisms underpin its interactions with biological membranes?

The compound disrupts membranes via:

- Electrostatic Interactions : Sulfonate groups bind to cationic residues in microbial membranes.

- Hydrophobic Insertion : The nonanoic chain integrates into lipid bilayers, increasing permeability.

Methodological Approaches : - Use liposome models with fluorescent probes (e.g., calcein leakage assays) to quantify membrane disruption.

- Conduct molecular dynamics simulations to predict insertion angles and free energy changes .

Q. How does environmental persistence impact its use in agricultural formulations?

this compound degrades via:

- Hydrolysis : Ester bonds cleave under alkaline conditions, yielding nonanoic acid and 4-sulfophenol.

- Microbial Degradation : Soil bacteria (e.g., Pseudomonas spp.) metabolize the alkyl chain.

Mitigation Strategies : - Formulate with stabilizers (e.g., cyclodextrins) to reduce hydrolysis.

- Monitor degradation products via LC-MS in field trials to assess ecotoxicity .

Methodological Notes

- Synthesis Challenges : Trace water in reactants can hydrolyze the ester bond; use molecular sieves or anhydrous conditions.

- Data Reproducibility : Report solvent purity, catalyst lot numbers, and reaction vessel geometry (e.g., round-bottom vs. microwave reactors).

- Ethical Compliance : Adhere to biosafety protocols when testing antimicrobial activity, especially with drug-resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.